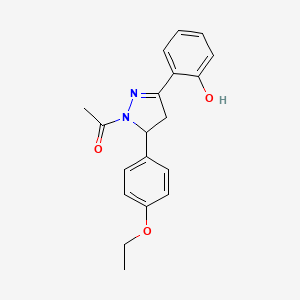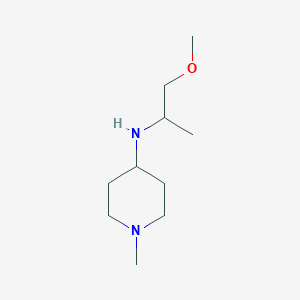
N-(1-methoxypropan-2-yl)-1-methylpiperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-methoxypropan-2-yl)-1-methylpiperidin-4-amine is a chemical compound that is commonly referred to as Methylphenidate. Methylphenidate is a central nervous system stimulant that is widely used in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. The chemical structure of Methylphenidate is similar to that of amphetamines, which are also central nervous system stimulants. However, Methylphenidate has a lower potential for abuse and addiction compared to amphetamines.
Mécanisme D'action
Methylphenidate works by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are responsible for regulating attention, motivation, and arousal. Methylphenidate blocks the reuptake of these neurotransmitters, leading to an increase in their levels in the brain. This results in an increase in focus, attention, and alertness.
Biochemical and Physiological Effects:
Methylphenidate has several biochemical and physiological effects on the body. It increases heart rate, blood pressure, and respiration. It also increases the release of glucose from the liver, leading to an increase in blood sugar levels. Methylphenidate also affects the levels of various hormones in the body, including cortisol, growth hormone, and prolactin.
Avantages Et Limitations Des Expériences En Laboratoire
Methylphenidate has several advantages for lab experiments. It is a well-studied drug that has been used in numerous studies. It is also relatively safe and has a low potential for abuse and addiction. However, Methylphenidate also has some limitations for lab experiments. It can be difficult to control the dosage and administration of the drug, which can affect the results of the experiment. The effects of Methylphenidate can also vary depending on the individual and their medical history.
Orientations Futures
There are several future directions for the study of Methylphenidate. One area of research is the development of new drugs that are more effective and have fewer side effects than Methylphenidate. Another area of research is the study of the long-term effects of Methylphenidate on brain function and behavior. Additionally, researchers are studying the use of Methylphenidate in the treatment of other psychiatric disorders, such as depression and anxiety.
Conclusion:
Methylphenidate is a widely used central nervous system stimulant that is used in the treatment of N-(1-methoxypropan-2-yl)-1-methylpiperidin-4-amine and narcolepsy. It has several biochemical and physiological effects on the body and is widely used in scientific research to study the effects of central nervous system stimulants on behavior, cognition, and brain function. While Methylphenidate has several advantages for lab experiments, it also has some limitations. There are several future directions for the study of Methylphenidate, including the development of new drugs and the study of its long-term effects on brain function and behavior.
Méthodes De Synthèse
Methylphenidate is synthesized from the reaction of piperidine with methylamine and then treated with chloroacetic acid to form the corresponding carboxylic acid. The carboxylic acid is then reduced with sodium borohydride to form the alcohol, which is then esterified with 2-methoxypropene to form Methylphenidate.
Applications De Recherche Scientifique
Methylphenidate is widely used in scientific research to study the effects of central nervous system stimulants on behavior, cognition, and brain function. It is also used to study the effects of N-(1-methoxypropan-2-yl)-1-methylpiperidin-4-amine and narcolepsy on brain function and behavior. Methylphenidate is also used in the treatment of depression, anxiety, and other psychiatric disorders.
Propriétés
IUPAC Name |
N-(1-methoxypropan-2-yl)-1-methylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-9(8-13-3)11-10-4-6-12(2)7-5-10/h9-11H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POWQWFMHKZORAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC1CCN(CC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

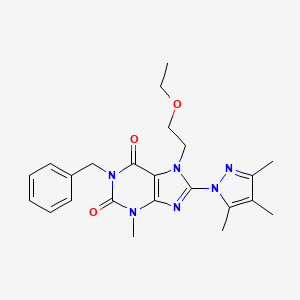
![3-(2,6-Dichlorophenyl)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2589628.png)


![N-[1-(3,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2589633.png)
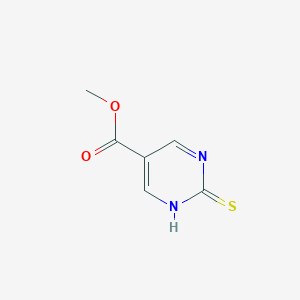
![N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide](/img/structure/B2589635.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2589638.png)
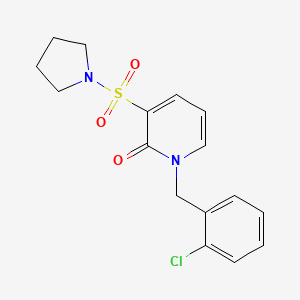

![N-({[2,2'-bifuran]-5-yl}methyl)-2-[4-(propane-2-sulfonyl)phenyl]acetamide](/img/structure/B2589645.png)
